Tachysterol 3
Overview
Description
Tachysterol 3 is a hydroxy seco-steroid that results from the photoisomerization of previtamin D3. It is one of the isomers formed during the ultraviolet irradiation of 7-dehydrocholesterol, which is a precursor to vitamin D3. This compound is biologically active and plays a role in various metabolic pathways, particularly those involving vitamin D metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tachysterol 3 is synthesized through the ultraviolet irradiation of 7-dehydrocholesterol. This process involves exposing 7-dehydrocholesterol to UVB light, which leads to the formation of previtamin D3. Previtamin D3 then undergoes a thermal isomerization to form this compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves a two-step high-performance liquid chromatography (HPLC) method. Initially, 7-dehydrocholesterol is irradiated in a phototherapy chamber equipped with UVB lamps. The resulting mixture is then separated using a semi-preparative normal phase column followed by an analytical reverse-phase column to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Tachysterol 3 undergoes various chemical reactions, including hydroxylation and isomerization. It can be hydroxylated by enzymes such as CYP11A1 and CYP27A1 to produce hydroxyderivatives like 20S-hydroxythis compound and 25-hydroxythis compound .
Common Reagents and Conditions:
Hydroxylation: Enzymes such as CYP11A1 and CYP27A1 are commonly used for hydroxylation reactions.
Isomerization: UVB light is used to induce the isomerization of previtamin D3 to this compound
Major Products Formed:
- 20S-hydroxythis compound
- 25-hydroxythis compound
These hydroxyderivatives are biologically active and interact with various receptors in the body .
Scientific Research Applications
Tachysterol 3 has several scientific research applications across different fields:
Chemistry:
- Used as a precursor in the synthesis of various vitamin D analogs.
- Studied for its unique photochemical properties and its role in vitamin D metabolism .
Biology:
- Investigated for its role in cellular differentiation and proliferation.
- Studied for its effects on keratinocytes and fibroblasts .
Medicine:
- Explored for its potential therapeutic applications in skin disorders and cancer.
- Studied for its interaction with the vitamin D receptor and other nuclear receptors .
Industry:
- Used in the production of vitamin D supplements and fortified foods.
- Investigated for its potential use in photoprotective agents .
Mechanism of Action
Tachysterol 3 exerts its effects by interacting with various nuclear receptors, including the vitamin D receptor, aryl hydrocarbon receptor, liver X receptor, and peroxisome proliferator-activated receptor gamma. Upon binding to these receptors, this compound and its hydroxyderivatives regulate the expression of genes involved in cellular differentiation, proliferation, and anti-oxidative responses .
Comparison with Similar Compounds
- Lumisterol 3: Another isomer formed during the ultraviolet irradiation of 7-dehydrocholesterol. It is also biologically active and interacts with various receptors .
- Previtamin D3: The immediate precursor to vitamin D3, which can isomerize to form tachysterol 3 and lumisterol 3 .
This compound stands out due to its specific interactions with nuclear receptors and its potential therapeutic applications in various fields .
Properties
IUPAC Name |
(1S)-3-[(E)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h10,12-13,19,21,24-26,28H,6-9,11,14-18H2,1-5H3/b13-12+/t21-,24+,25-,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGCAAVRZWBXEQ-FMCTZRJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C[C@H](CC1)O)/C=C/C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317912 | |
Record name | Tachysterol3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tachysterol 3 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006560 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17592-07-3 | |
Record name | Tachysterol3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17592-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tachysterol3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017592073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tachysterol3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3β,6E)-9,10-secocholesta-5(10),6,8-trien-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.768 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TACHYSTEROL 3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RR0I9PK8W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tachysterol 3 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006560 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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